molecular formula C19H22O3 B018659 Arucadiol CAS No. 105037-85-2

Arucadiol

Cat. No.: B018659
CAS No.: 105037-85-2
M. Wt: 298.4 g/mol
InChI Key: CEIJAQIIDANFLF-UHFFFAOYSA-N
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Description

AMP-Deoxynojirimycin is a potent ceramide glucosyltransferase and glucocerebrosidase 2 inhibitor. This compound is a derivative of 1-Deoxynojirimycin, which is a naturally occurring iminosugar found in mulberry leaves and certain bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

AMP-Deoxynojirimycin can be synthesized through various chemical routes. One common method involves the reduction of nojirimycin to produce 1-Deoxynojirimycin, followed by further chemical modifications to introduce the AMP moiety . The reaction conditions typically involve the use of reducing agents and specific catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of AMP-Deoxynojirimycin often involves microbial fermentation. Certain bacterial strains, such as Bacillus and Streptomyces species, are known to produce 1-Deoxynojirimycin as a secondary metabolite . The fermentation process can be optimized to increase the yield of the desired compound, followed by purification and chemical modification to obtain AMP-Deoxynojirimycin.

Chemical Reactions Analysis

Types of Reactions

AMP-Deoxynojirimycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of AMP-Deoxynojirimycin with modified functional groups, which can exhibit different biological activities .

Properties

IUPAC Name

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3-dihydrophenanthren-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h5-6,9-10,21-22H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIJAQIIDANFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C=CC3=C2C(=O)CCC3(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318625
Record name Arucadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105037-85-2
Record name Arucadiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105037-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arucadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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